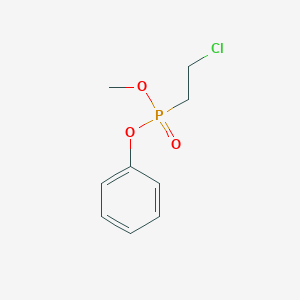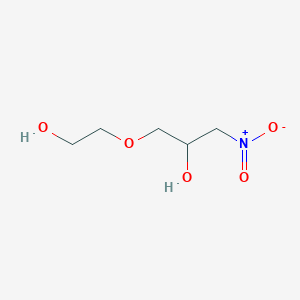![molecular formula C26H35O8P-2 B12559111 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate CAS No. 145545-15-9](/img/structure/B12559111.png)
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple methoxy groups and bulky tert-butyl groups, which contribute to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the methoxylation of a suitable phenol derivative, followed by the introduction of tert-butyl groups through alkylation reactions. The final step often involves the phosphorylation of the phenyl ring to introduce the phosphate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like dichloromethane are commonly employed.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones and similar compounds.
Substitution: Various alkylated or arylated derivatives.
Applications De Recherche Scientifique
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound’s methoxy and phosphate groups play a crucial role in its binding affinity and reactivity. Pathways involved may include oxidative stress modulation and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di-tert-butyl-1,4-dimethoxybenzene: Similar in structure but lacks the phosphate group.
4,4’-Di-tert-butyl-2,2’-dipyridyl: Contains tert-butyl groups but differs in its core structure.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares tert-butyl groups but has different functional groups.
Uniqueness
3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is unique due to its combination of methoxy, tert-butyl, and phosphate groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
145545-15-9 |
|---|---|
Formule moléculaire |
C26H35O8P-2 |
Poids moléculaire |
506.5 g/mol |
Nom IUPAC |
[3,4-ditert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C26H37O8P/c1-25(2,3)21-17(12-11-16-13-18(30-7)23(32-9)19(14-16)31-8)15-20(34-35(27,28)29)24(33-10)22(21)26(4,5)6/h11-15H,1-10H3,(H2,27,28,29)/p-2 |
Clé InChI |
NCQKZSYNPBVZEG-UHFFFAOYSA-L |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C=C1C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-])OC)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dibutoxy-2-[(4-methylphenyl)sulfanyl]-5-nitrobenzene](/img/structure/B12559031.png)
![2(3H)-Furanone, dihydro-4-[(3-methoxyphenyl)methyl]-, (4S)-](/img/structure/B12559034.png)
![2-Thiophenecarboxamide, N-methyl-N-[(trimethylsilyl)methyl]-](/img/structure/B12559044.png)
![2-[(E)-(But-2-en-1-ylidene)amino]ethan-1-ol](/img/structure/B12559050.png)

![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)

![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis(2-ethoxybenzene)](/img/structure/B12559070.png)
![1,5-Bis(2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy)naphthalene](/img/structure/B12559077.png)


![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
![N-[2-(4-acetylphenyl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B12559116.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
